molecular formula C16H25ClN2O3 B4939311 1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate

1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate

Cat. No.: B4939311
M. Wt: 328.83 g/mol
InChI Key: WNDKQVHTQSGBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of piperazine derivatives. This chemical compound is also known by the name of GSK-3 inhibitor.

Mechanism of Action

1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate acts as a GSK-3 inhibitor by binding to the ATP-binding site of GSK-3. This binding leads to the inhibition of GSK-3 activity, which results in the activation of downstream signaling pathways. The activation of these pathways has been shown to have beneficial effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the growth of tumors in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate in lab experiments include its specificity for GSK-3, its ability to inhibit GSK-3 activity, and its beneficial effects in various diseases. However, the limitations of using this compound include its potential toxicity, its limited solubility, and its high cost.

Future Directions

There are several future directions for the research on 1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate. One direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Another direction is to investigate its potential use as a therapeutic agent in humans. Additionally, further research is needed to determine its safety profile and potential side effects in humans.

Synthesis Methods

The synthesis method for 1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate involves the reaction of 5-chloro-2,3-dimethoxybenzyl chloride with 2-methoxyethylpiperazine in the presence of a base, followed by the addition of trifluoroacetic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(5-chloro-2,3-dimethoxybenzyl)-4-(2-methoxyethyl)piperazine trifluoroacetate has been extensively used in scientific research as a GSK-3 inhibitor. Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also involved in several diseases, including cancer, diabetes, and Alzheimer's disease.

Properties

IUPAC Name

1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-(2-methoxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3/c1-20-9-8-18-4-6-19(7-5-18)12-13-10-14(17)11-15(21-2)16(13)22-3/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDKQVHTQSGBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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